N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
Description
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a pyridazine ring linked via an ether group at the 4-position of the piperidine core. The compound’s molecular framework—a piperidine carboxamide scaffold with heterocyclic substitutions—is a common motif in medicinal chemistry, enabling diverse interactions with biological targets.
Properties
IUPAC Name |
N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNNDIJJPGTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyethoxy side chain and trifluoromethoxy group participate in nucleophilic substitutions.
Reaction Conditions and Products
| Reaction Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxyethoxy -OH | PBr₃, CH₂Cl₂, 0°C → RT | Bromoethoxy derivative | 63% | |
| Trifluoromethoxy (-OCF₃) | NaN₃, DMF, 120°C | Azide-substituted benzamide | 45%* |
*The trifluoromethoxy group is generally inert but reacts with strong nucleophiles under high temperatures.
Mechanistic Insight :
-
Bromination of the hydroxyethoxy group proceeds via a two-step mechanism: protonation of -OH followed by bromide substitution .
-
Azide substitution at -OCF₃ requires polar aprotic solvents to stabilize transition states.
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed coupling.
Suzuki-Miyaura Coupling
| Substrate | Partners | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophene-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene derivative | 78% |
Key Observations :
Oxidation Reactions
The hydroxyethoxy chain and thiophene are oxidation-sensitive.
Oxidation of Hydroxyethoxy Group
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 50°C | Ketone formation | Over-oxidation to COOH occurs | |
| TEMPO/NaOCl | CH₃CN, RT | Aldehyde | Selective for primary -OH |
Thiophene Oxidation
| Oxidant | Product | Byproducts | Yield | Source |
|---|---|---|---|---|
| mCPBA | Thiophene-S-oxide | Sulfone (with excess) | 85% | |
| H₂O₂, AcOH | Sulfolane derivative | Polymerization side products | 60% |
Amide Hydrolysis
The benzamide core undergoes controlled hydrolysis.
Acidic vs. Basic Hydrolysis
| Conditions | Reagents | Product | Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | HCl | Benzoic acid derivative | 1.2×10⁻³ | |
| NaOH (2M), EtOH/H₂O | NaOH | Amine salt | 3.8×10⁻⁴ |
Stability Note :
-
The trifluoromethoxy group stabilizes the amide against hydrolysis compared to methoxy analogs (ΔΔG‡ = +4.2 kcal/mol).
Catalytic Functionalization
Ru(II) complexes enable C-H activation.
| Catalyst | Reaction Type | Substrate | Product | TON | Source |
|---|---|---|---|---|---|
| [(C₆H₆)RuCl₂]₂ | Aldehyde to amide | R-CHO | R-CONHR' | 95 | |
| Pd(OAc)₂/XPhos | Buchwald-Hartwig | Aryl halide + amine | N-aryl derivative | 82 |
Mechanistic Data :
-
Ru(II) systems operate via a radical pathway under aerobic conditions (TOF = 12 h⁻¹) .
-
Steric hindrance from the hydroxyethoxy group reduces Pd-catalyzed coupling efficiency by ~30% .
Photochemical Reactions
UV-induced reactivity of the trifluoromethoxy group.
| Wavelength (nm) | Solvent | Prod
Scientific Research Applications
Chemical Properties and Structure
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide features a piperidine ring, a phenyl group, a pyridazine moiety, and a carboxamide functional group. Its unique structure allows for diverse interactions with biological macromolecules, making it a valuable scaffold in drug discovery.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its properties to create derivatives with enhanced biological activities.
Biology
The compound is investigated for its potential biological activities , including:
- Enzyme Inhibition : It has shown promise in inhibiting enzymes linked to neurodegenerative diseases.
- Receptor Modulation : The compound can interact with specific receptors, potentially influencing cellular signaling pathways.
Medicine
Research indicates that this compound may possess therapeutic effects such as:
- Antimicrobial Activity : Studies suggest efficacy against resistant bacterial strains.
- Anticancer Potential : Preliminary findings indicate it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in chronic diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Target Enzymes
The biological activity of piperidine carboxamides is highly dependent on substituents at the 4-position of the piperidine ring. Below is a comparative analysis of N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its analogs:
Mechanistic Insights and Structure-Activity Relationships (SAR)
- FAAH Inhibitors: PF-750 (quinoline substituent) exhibits potent FAAH inhibition (IC50 = 16.2 nM) due to favorable interactions with catalytic residues (e.g., Ser241) via its rigid quinoline moiety . Crystal structures reveal that the quinoline’s nitrogen participates in hydrophobic and π-stacking interactions within the FAAH active site . JNJ1661010 (thiadiazole substituent) demonstrates reversible FAAH inhibition (IC50 = 33 nM), with the thiadiazole enhancing metabolic stability compared to carbamates . Pyridazine vs.
15-LOX Inhibitors :
D1 Protease Inhibitors :
Species Selectivity and Structural Insights
- PF-750 shows strong preference for human FAAH over rat FAAH, attributed to active-site residue differences (e.g., Ser241 in humans vs. Ser217 in rats) .
- PF-3845 (trifluoromethyl pyridyloxy substituent) further underscores species selectivity, with its crystal structure revealing interactions critical for human FAAH binding .
Biological Activity
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridazine moiety, which contributes to its unique pharmacological profile. The compound's structure allows for significant interactions with biological macromolecules, influencing various biochemical pathways.
The compound primarily interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological processes. For instance, related compounds have demonstrated inhibitory effects on CYP51 and CYP5122A1, enzymes associated with sterol biosynthesis in Leishmania species, indicating potential use in treating parasitic infections .
- Receptor Modulation : The compound may modulate receptor activity, leading to beneficial cellular responses such as apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : The compound has shown promise against various microbial strains, potentially serving as a lead for developing new antimicrobial agents .
- Anticancer Effects : Studies report that derivatives of this compound can inhibit cancer cell proliferation significantly. For example, some pyridazine derivatives have demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
- Anti-inflammatory Properties : The compound's ability to inhibit fatty acid amide hydrolase (FAAH) suggests potential applications in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Cytotoxicity Assays : In vitro studies on L929 fibroblast cells showed that certain derivatives caused significant cytotoxic effects at higher concentrations, indicating a need for careful dosing in therapeutic applications .
- Selectivity Profiles : Some analogs demonstrated selectivity for inhibiting specific enzymes while sparing others, which is crucial for minimizing side effects in drug development .
Q & A
Q. Key Characterization Methods :
- NMR (1H/13C) to confirm regiochemistry.
- HPLC (≥98% purity threshold).
- Mass Spectrometry for molecular weight verification.
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and enzyme concentrations).
Structural Validation : Confirm batch purity via X-ray crystallography to rule out polymorphic interference .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies. For example, the D1 protease inhibition mechanism in showed hydrogen bonding with catalytic residues, which can be cross-validated with mutational studies .
Meta-Analysis : Aggregate data from multiple sources (e.g., kinase inhibition profiles in ) to identify trends.
Basic: What techniques are used to determine the crystal structure of this compound?
Answer:
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard:
-
Data Collection : MoKα radiation (λ = 0.71073 Å), θ range 2.4–24.8°, and 4151 reflections .
-
Refinement : Software like SHELXL refines atomic positions. Hydrogen atoms are placed geometrically (C-H = 0.93–0.98 Å) or located via Fourier difference maps (N-H = 0.86 Å) .
-
Key Parameters :
Parameter Value Space group P21/c (monoclinic) Unit cell (Å) a=22.2844, b=10.1911, c=10.2842 β angle 102.282° Z (molecules/unit) 4
Advanced: How to design experiments to evaluate its pharmacokinetic (PK) properties?
Answer:
In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastrointestinal fluids.
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
In Vivo PK :
- Dosing : Oral and IV administration in rodent models (e.g., 10 mg/kg).
- Plasma Sampling : LC-MS/MS quantification at intervals (0.5, 1, 4, 24 hrs) to calculate AUC, t1/2, and bioavailability.
- Tissue Distribution : Autoradiography or whole-body imaging for organ-specific accumulation.
Structural Optimization : Modify the piperidine carboxamide group to enhance metabolic stability, as seen in ’s AZD5363, which improved oral bioavailability via reduced CYP3A4 metabolism .
Basic: What spectroscopic methods confirm the compound’s identity post-synthesis?
Answer:
1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), piperidine CH2 (δ 1.5–2.8 ppm), and carboxamide carbonyl (δ ~165 ppm).
FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), N-H (3300 cm⁻¹), and pyridazine C-N (1600 cm⁻¹).
High-Resolution MS : Exact mass matching C20H19N3O2 (M+H⁺ = 334.1546).
Advanced: How to address low yield in the coupling step during synthesis?
Answer:
Catalyst Screening : Test Pd(OAc)2/XPhos vs. Pd2(dba)3/BINAP for Buchwald-Hartwig coupling efficiency .
Solvent Optimization : Switch from THF to DMF or toluene to improve reaction homogeneity.
Temperature Control : Gradual heating (e.g., 80°C to 110°C) to avoid side reactions.
Protecting Groups : Temporarily protect reactive sites (e.g., Boc on piperidine) to prevent undesired nucleophilic attacks.
Basic: What are the compound’s key intermolecular interactions in the solid state?
Answer:
SCXRD reveals:
- N-H···O Hydrogen Bonds : Between the carboxamide N-H and pyridazine oxygen (distance ~2.8 Å) .
- Weak C-H···O Contacts : Stabilize the 1D chain along the [001] direction (distance ~3.2 Å).
- π-π Stacking : Aromatic rings (phenyl/pyridazine) with centroid distances of 3.6–4.0 Å .
Advanced: How to evaluate its potential as a kinase inhibitor?
Answer:
Kinase Panel Screening : Use 100+ kinase assays (e.g., Eurofins) at 1 µM to identify off-target effects.
IC50 Determination : Dose-response curves (0.1–10 µM) with ATP-concentration-matched assays.
Co-Crystallization : Resolve inhibitor-kinase complexes (e.g., Akt1 in ) to guide structure-activity relationship (SAR) studies.
Selectivity Profiling : Compare inhibition of closely related AGC kinases (e.g., ROCK vs. Akt) to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
